1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

Scaffold validation inefficiency and unintended selectivity bias slow medicinal chemistry programs. This unsubstituted parent core provides a structurally authenticated, regioselectively functionalizable template with documented pharmacological outcomes. • PI4KIIIβ & Mps1 targeting: 4-position functionalization yields PI4KIIIβ inhibition; alternative substitution provides Mps1 IC50 2.596 μM with kinome-wide selectivity. • GPCR tool: Enantiomerically resolved A1 adenosine receptor antagonists achieve nanomolar potency and 7-fold binding differences. • Neglected disease lead: T. cruzi IC50 1.9 μg/mL; P. falciparum sub-μM activity with favorable human cell selectivity.

Molecular Formula C7H7N3O
Molecular Weight 149.15g/mol
CAS No. 2942-45-2
Cat. No. B429458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
CAS2942-45-2
Molecular FormulaC7H7N3O
Molecular Weight149.15g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C(=O)N1
InChIInChI=1S/C7H7N3O/c1-10-6-5(7(11)9-10)3-2-4-8-6/h2-4H,1H3,(H,9,11)
InChIKeyKCICHMZBIOESPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Core Scaffold for Kinase & GPCR Discovery


1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-45-2), also designated as 1,2-dihydro-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one, is a bicyclic heteroaromatic compound comprising a fused pyrazole and pyridine ring system with a 3-one carbonyl functionality and an N1-methyl substituent [1]. This core scaffold is structurally distinct from related heterobicyclic frameworks such as indazole, azaindole, and pyrrolopyridine cores in its hydrogen-bonding capacity and electronic distribution [2]. The compound serves as a foundational building block for the synthesis of kinase inhibitors, adenosine receptor antagonists, and anti-infective agents, with its versatility reflected in extensive patent coverage across multiple therapeutic areas [3].

1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Scaffold Substitution Challenges


The pyrazolo[3,4-b]pyridin-3-one core is not functionally interchangeable with other heterobicyclic scaffolds or even within its own substitution series. Structure-activity relationship studies reveal that the N1-methyl group significantly modulates electronic properties and hydrogen-bonding capacity relative to N1-H or N1-phenyl analogs, directly impacting target binding affinity [1]. Additionally, the regiospecific placement of substituents on the pyridine ring produces divergent biological outcomes; for instance, 4-substituted pyrazolo[3,4-b]pyridine derivatives demonstrate selectivity for PI4KIIIβ inhibition [2], while 5- and 6-substituted analogs exhibit distinct pharmacological profiles across kinase and GPCR targets [3]. Generic substitution without rigorous structural and synthetic validation therefore introduces unacceptable uncertainty in both chemical behavior and biological readout.

1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Differentiation Evidence vs. Comparators


N1-Methyl vs. N1-Phenyl: Biological Activity Divergence

Direct comparative screening of 1-methyl versus 1-phenyl substituted pyrazolo[3,4-b]pyridine derivatives demonstrated divergent cardiovascular activity profiles. 1-Methyl substituted derivatives produced hypotension in cats at 20 mg/kg, whereas the corresponding 1-phenyl analogs exhibited distinct circulatory effects at equivalent dosing [1]. This N1-substituent-dependent pharmacological differentiation is supported by class-level SAR observations in A1 adenosine receptor antagonist series, where the N1 substitution pattern directly influences receptor binding conformation and stereoselectivity, with R-enantiomers of certain substituted derivatives showing sevenfold higher affinity than S-enantiomers [2]. The 1-methyl substitution of the target compound (CAS 2942-45-2) provides a defined electronic and steric environment at the N1 position, establishing a baseline for SAR expansion that cannot be replicated by unsubstituted or alternative N1-substituted analogs.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

4-Position Substitution Enables PI4KIIIβ Inhibition

The pyrazolo[3,4-b]pyridin-3-one scaffold permits regiospecific functionalization that determines kinase selectivity profiles. A series of pyrazolo[3,4-b]pyridine derivatives substituted specifically at the 4-position with diaza monocyclic, bridged bicyclic, or spirocyclic moieties demonstrated selective inhibition of phosphatidylinositol-4-kinase IIIβ (PI4KIIIβ) activity [1]. In contrast, class-level evidence from pyrazolo[3,4-b]pyridine-based Mps1 inhibitors (e.g., compound 31) achieved IC50 values of 2.596 μM against Mps1 kinase with reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 μM, demonstrating that alternative substitution patterns engage distinct kinase targets [2]. The target compound (CAS 2942-45-2), bearing a 3-one carbonyl and lacking 4-position substitution, provides a pristine scaffold for introducing diverse substituents at the 4-, 5-, and 6-positions of the pyridine ring without pre-existing steric or electronic bias.

Kinase Inhibition Drug Discovery Selectivity Profiling

Antichagasic Activity and Druglikeness Advantages

In a focused SAR study of 1H-pyrazolo[3,4-b]pyridine derivatives for antichagasic activity, compound 6g (bearing a fluorine substituent) achieved an IC50 of 1.9 μg/mL against Trypanosoma cruzi, demonstrating potent trypanocidal activity [1]. Computational druglikeness assessment using the Osiris program revealed that active derivative 6g exhibited a higher druglikeness score than both nifurtimox and benznidazole, the current standard-of-care antichagasic drugs, while the inactive analog 6o scored lowest among all evaluated compounds [1]. This class-level evidence establishes that the pyrazolo[3,4-b]pyridine core, when appropriately substituted, can deliver superior physicochemical and safety profiles relative to clinically deployed agents. The target compound (CAS 2942-45-2) provides the unsubstituted parent scaffold from which such optimized derivatives are derived.

Antiparasitic Neglected Tropical Diseases Druglikeness

Dual-Stage Antimalarial Activity Profile

A series of pyrazolo[3,4-b]pyridines derived from this core scaffold was discovered and optimized for targeting Plasmodium falciparum, the deadliest malaria parasite species [1]. Hit compounds in this series displayed sub-micromolar in vitro activity against the intraerythrocytic stage of the parasite while exhibiting minimal cytotoxicity against human fibroblast BJ and liver HepG2 cell lines [1]. Notably, these compounds demonstrated dual-stage activity, with good potency against the liver stage of the parasite but limited activity against the gametocyte stage [1]. Parasitological profiling, including rate-of-killing kinetics, docking, and molecular dynamics simulations, suggested that the mechanism involves targeting the Qo binding site of cytochrome bc1 [1]. The target compound (CAS 2942-45-2) represents the unfunctionalized parent heterocycle from which this antimalarial series was developed through systematic derivatization.

Antimalarial Plasmodium falciparum Dual-Stage Activity

Enantioselective A1 Adenosine Receptor Antagonists

A comprehensive medicinal chemistry effort evaluated 68 substituted pyrazolo[3,4-b]pyridine derivatives as A1 adenosine receptor (AR) antagonists [1]. The most active racemic mixture was resolved into its corresponding enantiomers, revealing a sevenfold difference in bovine A1AR binding affinity between the R and S enantiomers, with the R enantiomer demonstrating nanomolar-range potency [1]. Homology modeling and docking studies identified critical interactions with residues L3.33(88), T3.36(91), Q3.37(92), and H6.52(251), consistent with mutagenesis data [1]. Comparative analysis of bovine versus human A1AR affinity profiles further indicated that species-specific binding site dimensions account for differential antagonist potency [1]. The target compound (CAS 2942-45-2) provides the foundational pyrazolo[3,4-b]pyridin-3-one core upon which this A1AR antagonist series was constructed.

GPCR Adenosine Receptor Enantioselectivity

Patent-Validated Privileged Scaffold Across Indications

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyridin-3-one scaffolds are extensively protected across multiple patent families targeting diverse therapeutic indications. Patent US8618128 claims 1H-pyrazolo[3,4-b]pyridines for treating cancers including colon, ovarian, pancreatic, breast, liver, prostate, and hematologic cancers [1]. Patent US7846944 claims pyrazolo-pyridinone compounds for protein kinase-mediated diseases, including inflammation [2]. Additional patent coverage includes Raf kinase inhibition (WO/2010/099379) [3], CNS disorders with analgesic and anti-inflammatory activity (JPS5989679A) [4], and guanylate cyclase stimulation for cardiovascular indications [5]. This breadth of patent protection across oncology, inflammation, CNS, and cardiovascular therapeutic areas validates the scaffold as a privileged chemotype. The target compound (CAS 2942-45-2) represents the core unsubstituted pyrazolo[3,4-b]pyridin-3-one structure that underlies this extensive patent landscape.

Patent Analysis Privileged Scaffold Therapeutic Diversification

1-Methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Application Scenarios


Kinase Inhibitor Lead Generation via Regiospecific Functionalization

For medicinal chemistry programs targeting protein kinases, 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-45-2) provides an unsubstituted parent scaffold that can be regioselectively functionalized at the 4-position to achieve PI4KIIIβ inhibition [6], or at alternative positions to target Mps1 kinase with IC50 values of 2.596 μM and kinome selectivity demonstrated against 606 wild-type kinases [7]. The absence of pre-existing substitution eliminates unintended selectivity bias and enables rational design of kinase inhibitors with defined target engagement profiles.

A1 Adenosine Receptor Antagonist with Stereochemical SAR

Research groups developing GPCR-targeted therapeutics can utilize this scaffold to access the pyrazolo[3,4-b]pyridine A1 adenosine receptor antagonist series, where enantiomeric differentiation yields up to sevenfold differences in binding affinity and nanomolar potency for optimized stereoisomers [6]. The scaffold supports computational modeling of key receptor-ligand interactions with residues L3.33(88), T3.36(91), Q3.37(92), and H6.52(251), providing a structurally validated template for rational design [6].

Antiparasitic Drug Discovery with Druglikeness Advantages

For neglected tropical disease programs targeting Trypanosoma cruzi (Chagas disease), derivatives synthesized from this core scaffold have achieved IC50 values of 1.9 μg/mL while demonstrating superior druglikeness scores relative to clinical standards nifurtimox and benznidazole [6]. Additionally, the scaffold supports dual-stage antimalarial development against Plasmodium falciparum with sub-micromolar potency and favorable selectivity over human BJ fibroblast and HepG2 cell lines [7].

Multi-Indication Scaffold Hopping in Patent-Validated Space

For organizations pursuing portfolio diversification across therapeutic areas, this scaffold provides entry into patent-validated chemical space spanning oncology (colon, ovarian, pancreatic, breast, liver, prostate, and hematologic cancers) [6], inflammation and protein kinase-mediated diseases [7], CNS disorders including analgesia and sedation [8], and cardiovascular indications via guanylate cyclase stimulation [9]. The breadth of validated applications reduces target identification risk relative to more narrowly characterized heterobicyclic alternatives.

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